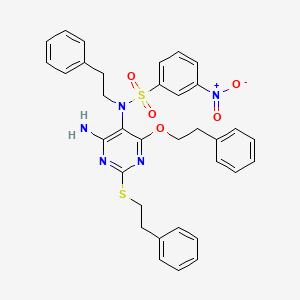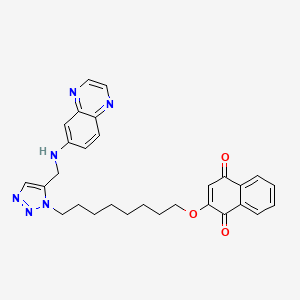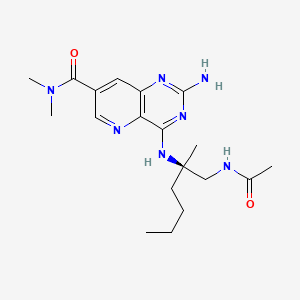
Ac-LEVD-PNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
When cleaved by caspase-4, it releases p-nitroaniline, which can be quantified by measuring absorbance at 405 nm . This compound is widely used in biochemical assays to detect and measure caspase-4 activity.
準備方法
Synthetic Routes and Reaction Conditions
Ac-LEVD-PNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence N-Acetyl-Leu-Glu-Val-Asp is synthesized, followed by the attachment of p-nitroaniline. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
Ac-LEVD-PNA primarily undergoes hydrolysis when acted upon by caspase-4. This reaction cleaves the peptide bond between the aspartic acid residue and p-nitroaniline, releasing the chromogenic p-nitroaniline .
Common Reagents and Conditions
Reagents: Caspase-4 enzyme, buffer solutions (e.g., TRIS, HEPES), and DMSO for solubilization.
Conditions: The reaction is typically carried out at physiological pH (7.0-8.0) and temperature (37°C)
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which can be detected and quantified spectrophotometrically .
科学的研究の応用
Ac-LEVD-PNA is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-4 activity, which is crucial for studying apoptosis and inflammatory responses .
Chemistry
In chemistry, this compound is used to study enzyme kinetics and substrate specificity of caspase-4. It helps in understanding the catalytic mechanisms of this enzyme .
Biology
In cell biology, this compound is employed to investigate the role of caspase-4 in apoptosis and inflammation. It is used in various assays to measure caspase-4 activity in cell lysates and tissue extracts .
Medicine
In medical research, this compound is used to explore the involvement of caspase-4 in diseases such as neurodegenerative disorders, cancer, and inflammatory diseases. It aids in the development of potential therapeutic interventions targeting caspase-4 .
Industry
In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify caspase-4 inhibitors, which could serve as potential drug candidates .
作用機序
Ac-LEVD-PNA functions as a substrate for caspase-4. The enzyme recognizes and binds to the peptide sequence N-Acetyl-Leu-Glu-Val-Asp. Upon binding, caspase-4 cleaves the peptide bond between the aspartic acid residue and p-nitroaniline, releasing p-nitroaniline. This cleavage event can be monitored by measuring the absorbance of p-nitroaniline at 405 nm .
類似化合物との比較
Similar Compounds
Ac-DEVD-PNA: A substrate for caspase-3, used to measure caspase-3 activity.
Ac-YVAD-PNA: A substrate for caspase-1, used to measure caspase-1 activity.
Ac-VEID-PNA: A substrate for caspase-6, used to measure caspase-6 activity
Uniqueness
This compound is unique in its specificity for caspase-4. Unlike other substrates, it is designed to be selectively cleaved by caspase-4, making it an essential tool for studying the specific activity and role of this enzyme in various biological processes .
特性
分子式 |
C28H40N6O11 |
|---|---|
分子量 |
636.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40N6O11/c1-14(2)12-20(29-16(5)35)27(42)31-19(10-11-22(36)37)25(40)33-24(15(3)4)28(43)32-21(13-23(38)39)26(41)30-17-6-8-18(9-7-17)34(44)45/h6-9,14-15,19-21,24H,10-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t19-,20-,21-,24-/m0/s1 |
InChIキー |
KNKMVACCCNFUDD-CIEVZJJWSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)


![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)





![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)



